molecular formula C11H17N B1329444 3-Hexylpyridine CAS No. 6311-92-8

3-Hexylpyridine

Katalognummer: B1329444
CAS-Nummer: 6311-92-8
Molekulargewicht: 163.26 g/mol
InChI-Schlüssel: LWEQIZSFZFUWIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Hexylpyridine is an organic compound belonging to the class of pyridines and derivatives. Pyridines are aromatic heterocycles containing one nitrogen atom and five carbon atoms in a six-membered ring. The chemical formula for this compound is C11H17N, and it is characterized by a hexyl group attached to the third position of the pyridine ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexylpyridine typically involves the alkylation of pyridine with hexyl halides under basic conditions. One common method is the reaction of pyridine with 1-bromohexane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hexylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Hexylpyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hexylpyridine involves its interaction with molecular targets such as enzymes and receptors. The hexyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can modulate the activity of specific enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Hexylpyridine is unique due to its longer alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its shorter-chain analogs .

Eigenschaften

IUPAC Name

3-hexylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h6,8-10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEQIZSFZFUWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212449
Record name 3-Hexylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

241.00 to 243.00 °C. @ 760.00 mm Hg
Record name 3-Hexylpyridine
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CAS No.

6311-92-8
Record name 3-Hexylpyridine
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Record name 3-Hexylpyridine
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Record name 3-Hexylpyridine
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Record name 3-hexylpyridine
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Record name 3-Hexylpyridine
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Record name 3-Hexylpyridine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-hexylpyridine in orange oil?

A1: this compound is a significant component of cold-pressed Florida (Valencia) orange oil, present at a concentration of approximately 20 ppb []. It contributes to the complex aroma profile of orange oil. While not a primary aroma compound, its presence, along with other pyridines, adds to the overall sensory experience of orange oil.

Q2: Does this compound contribute to the flavor of orange oil?

A3: While this compound itself doesn't possess a distinctly pleasant aroma, its presence in orange oil, even at low concentrations, can influence the overall sensory perception. Studies have determined the flavor threshold concentration of this compound in water to be 0.28 ppb [], highlighting its potential to impact flavor perception even at trace levels.

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